

1-benzyl-1H-benzimidazole-2-carbaldehyde

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-benzyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B063629

[Get Quote](#)

An In-depth Technical Guide to **1-benzyl-1H-benzimidazole-2-carbaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Benzimidazole Scaffold as a Privileged Core in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is a quintessential example of such a scaffold.^{[1][2]} Its structural similarity to naturally occurring purines allows it to interact effectively with a vast array of biomolecules, including enzymes and nucleic acids, through mechanisms like hydrogen bonding, π - π stacking, and metal ion chelation.^{[1][2]}

This guide focuses on a particularly valuable derivative: **1-benzyl-1H-benzimidazole-2-carbaldehyde**. This compound is not typically an end-product therapeutic itself, but rather a crucial chemical intermediate—a versatile building block for the synthesis of novel, biologically active molecules.^[3] The presence of a reactive aldehyde group at the 2-position, combined with the benzyl group at the 1-position which can influence steric and electronic properties,

makes it a cornerstone for developing next-generation therapeutics, particularly in oncology and infectious disease research.[1][3]

Core Molecular Structure and Physicochemical Properties

1-benzyl-1H-benzimidazole-2-carbaldehyde is characterized by the benzimidazole ring system, where the nitrogen at position 1 is substituted with a benzyl group, and the carbon at position 2 bears a carbaldehyde functional group. This aldehyde group is the primary site of reactivity, serving as an electrophilic handle for a wide range of chemical transformations.[4]

Key Compound Identifiers and Properties

Property	Value	Source
IUPAC Name	1-benzyl-1H-benzimidazole-2-carbaldehyde	PubChem
CAS Number	180000-91-3	Santa Cruz Biotechnology[5]
Molecular Formula	C ₁₅ H ₁₂ N ₂ O	PubChem[6]
Molecular Weight	236.27 g/mol	PubChem[6]
Appearance	Typically a solid (e.g., yellow solid for related structures)	Chem-Impex[4]

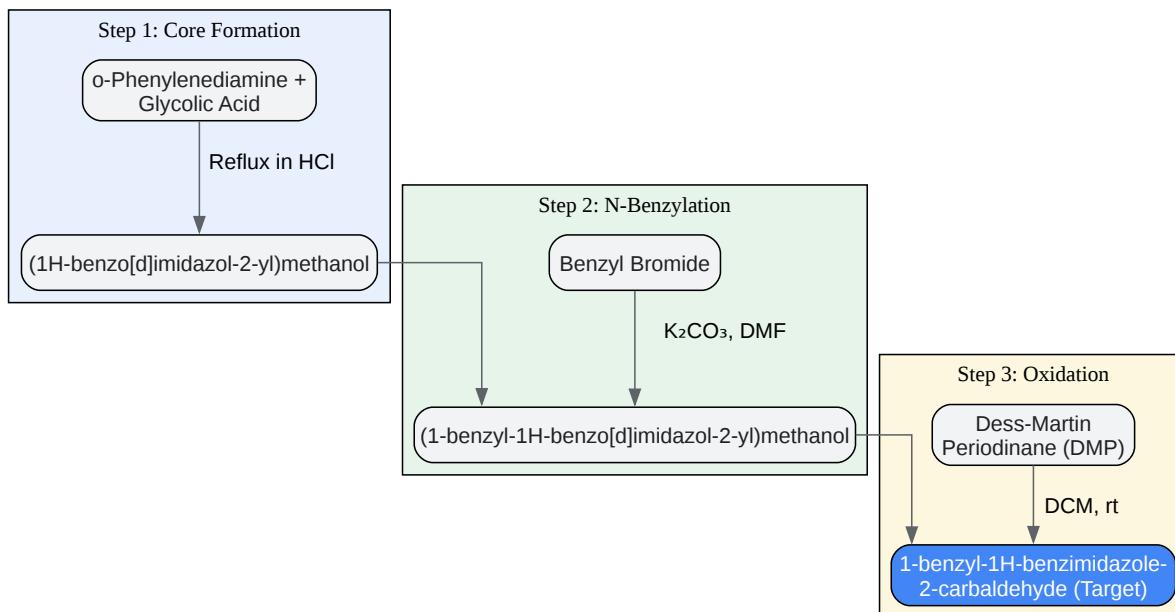
Structural Analysis

The molecule's architecture is fundamental to its utility.

- Benzimidazole Core: Provides a rigid, aromatic platform capable of engaging in π -stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites.[1]
- N1-Benzyl Group: This bulky, hydrophobic substituent plays a critical role in modulating the compound's solubility and can establish significant hydrophobic or van der Waals interactions within a binding pocket. Its presence can also sterically direct the approach of reagents to the reactive aldehyde.

- C2-Carbaldehyde Group: This is the molecule's primary reactive center. As a potent electrophile, it readily participates in condensation reactions, nucleophilic additions, and oxidations, allowing for the facile attachment of diverse chemical moieties to the benzimidazole core.[4]

Synthesis and Chemical Reactivity

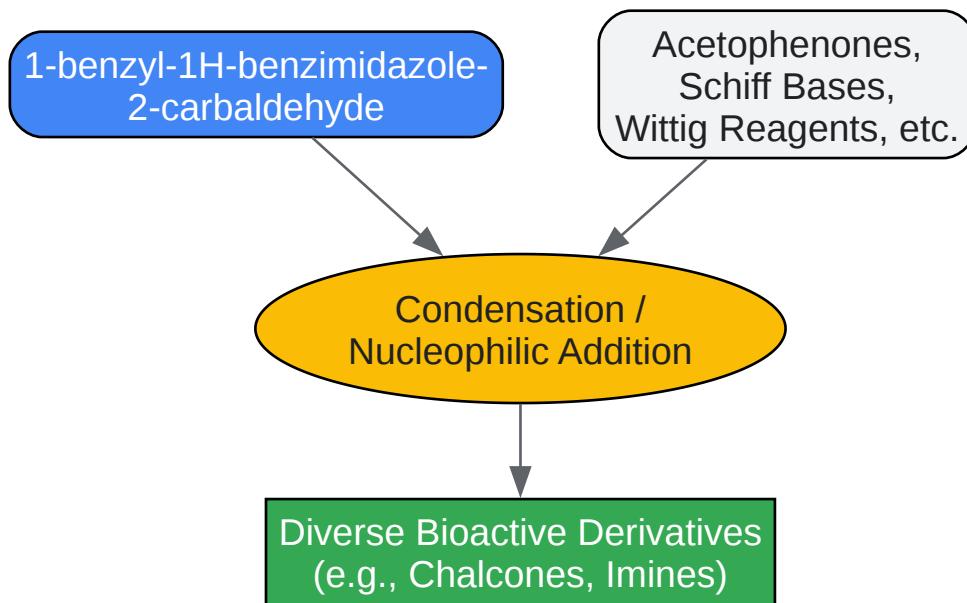

The synthesis of **1-benzyl-1H-benzimidazole-2-carbaldehyde** is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and logical pathway involves the formation of a benzimidazole alcohol precursor, followed by a selective oxidation.

Synthetic Workflow

A validated synthetic route proceeds as follows:

- Formation of the Benzimidazole Methanol Core: o-Phenylenediamine is condensed with glycolic acid under acidic conditions (e.g., refluxing in HCl) to produce (1H-benzo[d]imidazol-2-yl)methanol. This step establishes the core heterocyclic system.[1]
- N-Alkylation (Benzylation): The methanol intermediate is then N-benzylated. This is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks benzyl bromide. A weak base, such as potassium carbonate (K_2CO_3), is essential here. Its role is to deprotonate the imidazole nitrogen, increasing its nucleophilicity and driving the reaction forward to yield (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.[1]
- Selective Oxidation: The final and most critical step is the oxidation of the primary alcohol to the carbaldehyde. A mild and selective oxidizing agent is required to prevent over-oxidation to a carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it operates under neutral conditions at room temperature, ensuring the integrity of the sensitive benzimidazole core and providing the target aldehyde in high yield. [1][7]

Visualization of the Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-benzyl-1H-benzimidazole-2-carbaldehyde**.

Key Reactivity: Gateway to Bioactive Molecules

The aldehyde functionality is a linchpin for diversification. A prime example is the Claisen-Schmidt condensation, where the carbaldehyde reacts with an acetophenone derivative (a ketone with an alpha-methyl group) in the presence of a base to form a chalcone.^[1] These resulting benzimidazole-chalcone hybrids are a well-studied class of compounds with significant anti-proliferative and anticancer activities.^[1]

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate for generating diverse derivatives.

Applications in Medicinal Chemistry and Drug Development

The true value of **1-benzyl-1H-benzimidazole-2-carbaldehyde** lies in its application as a scaffold for building potent therapeutic agents. Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities.^{[1][8]}

- **Anticancer Research:** This is the most prominent area of application. Derivatives synthesized from this aldehyde have been shown to inhibit tumor cell proliferation through various mechanisms.^[8] These include inhibiting crucial enzymes like topoisomerases and protein kinases (e.g., EGFR, VEGFR-2), interacting with DNA minor grooves, and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.^{[1][2][8]}
- **Antimicrobial Agents:** The benzimidazole core is also present in numerous antimicrobial and antifungal agents. Specific derivatives have shown potent activity against pathogenic bacteria like *Staphylococcus aureus* (including MRSA) and fungi such as *Candida albicans*.
^[3]

- Antiviral Activity: Hybrids containing the benzimidazole scaffold have been investigated for activity against viruses like HIV-1 and SARS-CoV-2.[8]

The synthetic accessibility and the ability to systematically modify the final structure by choosing different reaction partners for the aldehyde group make this compound an invaluable tool for structure-activity relationship (SAR) studies.[2]

Field-Proven Experimental Protocol: Synthesis

This section provides a self-validating, step-by-step methodology for the synthesis of **1-benzyl-1H-benzimidazole-2-carbaldehyde**, grounded in established chemical principles.

Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol

- Rationale: This initial cyclization reaction forms the fundamental benzimidazole ring system. Using a simple, bifunctional starting material like glycolic acid is an efficient method to install the required hydroxymethyl group at the C2 position.
- Procedure:
 - To a round-bottom flask, add o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).
 - Add 4M hydrochloric acid (HCl) as the solvent and catalyst.
 - Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature, then place it in an ice bath.
 - Neutralize the mixture slowly with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product will precipitate.
 - Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the product.

Step 2: Synthesis of (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol

- Rationale: N-alkylation requires a base to activate the benzimidazole nitrogen. K_2CO_3 is an ideal choice as it is a mild, inexpensive, and non-nucleophilic base that effectively deprotonates the N-H group without causing side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants and facilitate the S_N2 reaction.
- Procedure:
 - In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the (1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) from Step 1 in anhydrous DMF.
 - Add potassium carbonate (K_2CO_3 , 2.0 eq) to the solution.
 - Add benzyl bromide (1.2 eq) dropwise at room temperature.
 - Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.
 - Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
 - Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry.

Step 3: Oxidation to 1-benzyl-1H-benzimidazole-2-carbaldehyde

- Rationale: The choice of oxidant is paramount to prevent the formation of the corresponding carboxylic acid. Dess-Martin periodinane (DMP) is a hypervalent iodine compound that provides a mild, selective, and high-yielding oxidation of primary alcohols to aldehydes at room temperature. Dichloromethane (DCM) is a suitable solvent that is inert to the oxidant.
- Procedure:
 - Dissolve the (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) from Step 2 in dry DCM in a flask under an inert atmosphere.

- Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is often complete within 1-3 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to reduce excess DMP.
- Separate the organic layer, wash with saturated NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to obtain the pure **1-benzyl-1H-benzimidazole-2-carbaldehyde**.

Conclusion

1-benzyl-1H-benzimidazole-2-carbaldehyde stands as a testament to the power of strategic molecular design. Its structure is elegantly optimized for utility, providing a stable and versatile platform for the construction of complex molecules. The reactive aldehyde handle serves as a gateway for diversification, enabling researchers in drug development to systematically explore chemical space in the rational design of potent and selective therapeutic agents. Its continued application in the synthesis of novel anticancer and antimicrobial compounds underscores its importance and enduring value in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 3. 1-Benzyl-1H-benzimidazole-2-carbaldehyde|CAS 180000-91-3 [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde | C15H12N2O | CID 801094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-benzyl-1H-benzimidazole-2-carbaldehyde chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063629#1-benzyl-1h-benzimidazole-2-carbaldehyde-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com